Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (+-)-, mono(4-methylbenzenesulfonate)
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Overview
Description
Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) involves multiple steps. The process typically starts with the preparation of the core benzazepine structure, followed by the introduction of the hexyl carbamate group. The final step involves the addition of the 4-methylbenzenesulfonate group under specific reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment and techniques to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, leading to changes in cellular functions and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl ester
- Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester
Uniqueness
Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) is unique due to its specific structural features and the presence of the 4-methylbenzenesulfonate group. This uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
156693-34-4 |
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Molecular Formula |
C27H38N2O5S |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl) N-hexylcarbamate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H30N2O2.C7H8O3S/c1-3-5-6-7-11-21-20(23)24-16-8-9-17-18(14-16)15-10-12-22(4-2)19(17)13-15;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,14-15,19H,3-7,10-13H2,1-2H3,(H,21,23);2-5H,1H3,(H,8,9,10) |
InChI Key |
APRZNKGAGXRWHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3CC.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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